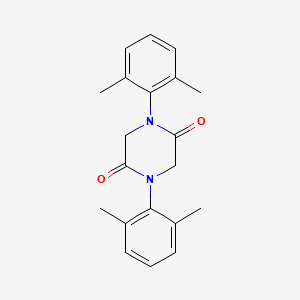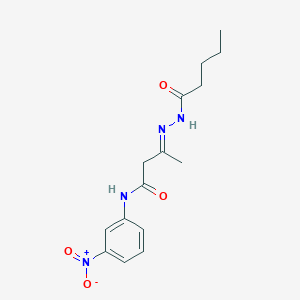![molecular formula C19H20N4O5 B11564263 N-{2-nitrophenyl}-3-{[(2-methylphenoxy)acetyl]hydrazono}butanamide](/img/structure/B11564263.png)
N-{2-nitrophenyl}-3-{[(2-methylphenoxy)acetyl]hydrazono}butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{2-nitrophenyl}-3-{[(2-methylphenoxy)acetyl]hydrazono}butanamide is a complex organic compound with a molecular formula of C23H22N6O3. This compound is notable for its unique structure, which includes both nitrophenyl and methylphenoxy groups, making it a subject of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-nitrophenyl}-3-{[(2-methylphenoxy)acetyl]hydrazono}butanamide typically involves multiple steps. One common method starts with the preparation of the hydrazone intermediate, which is then reacted with the appropriate acylating agent under controlled conditions. The reaction often requires the use of solvents like ethanol or methanol and catalysts such as triethylamine to facilitate the process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled to ensure high yield and purity. The use of automated systems for monitoring temperature, pressure, and pH levels is crucial in optimizing the production process.
Análisis De Reacciones Químicas
Types of Reactions
N-{2-nitrophenyl}-3-{[(2-methylphenoxy)acetyl]hydrazono}butanamide can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can participate in nucleophilic substitution reactions, often facilitated by bases like sodium hydroxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: The major products are often nitro derivatives.
Reduction: The primary products are amine derivatives.
Substitution: The products depend on the substituent introduced but often include various substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
N-{2-nitrophenyl}-3-{[(2-methylphenoxy)acetyl]hydrazono}butanamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which N-{2-nitrophenyl}-3-{[(2-methylphenoxy)acetyl]hydrazono}butanamide exerts its effects is complex and involves multiple pathways. The compound can interact with various molecular targets, including enzymes and receptors, leading to a range of biological activities. The nitrophenyl group is particularly important in mediating these interactions, often through electron transfer processes.
Comparación Con Compuestos Similares
Similar Compounds
- N-(2-methylphenyl)-2-((4-nitrophenyl)hydrazono)-3-(phenylhydrazono)butanamide
- N-(3-iodophenyl)-3-{[(2-methylphenoxy)acetyl]hydrazono}butanamide
Uniqueness
What sets N-{2-nitrophenyl}-3-{[(2-methylphenoxy)acetyl]hydrazono}butanamide apart from similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in fields requiring specific reactivity and biological activity.
Propiedades
Fórmula molecular |
C19H20N4O5 |
|---|---|
Peso molecular |
384.4 g/mol |
Nombre IUPAC |
(3E)-3-[[2-(2-methylphenoxy)acetyl]hydrazinylidene]-N-(2-nitrophenyl)butanamide |
InChI |
InChI=1S/C19H20N4O5/c1-13-7-3-6-10-17(13)28-12-19(25)22-21-14(2)11-18(24)20-15-8-4-5-9-16(15)23(26)27/h3-10H,11-12H2,1-2H3,(H,20,24)(H,22,25)/b21-14+ |
Clave InChI |
QXKKCZWFMHHRLB-KGENOOAVSA-N |
SMILES isomérico |
CC1=CC=CC=C1OCC(=O)N/N=C(\C)/CC(=O)NC2=CC=CC=C2[N+](=O)[O-] |
SMILES canónico |
CC1=CC=CC=C1OCC(=O)NN=C(C)CC(=O)NC2=CC=CC=C2[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-bromo-4-chloro-6-[(E)-{[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]-3,5-dimethylphenol](/img/structure/B11564181.png)
![N'-[(E)-(3-bromo-4-methoxyphenyl)methylidene]-2-(3-methylphenoxy)acetohydrazide](/img/structure/B11564187.png)

![N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-(3-bromophenoxy)acetohydrazide](/img/structure/B11564189.png)
![2-[3-(1,3-Benzothiazol-2-yl)-5-[(4-methoxyphenyl)methyl]-1,3,5-triazinan-1-yl]-1,3-benzothiazole](/img/structure/B11564197.png)
![2-[(2E)-2-(4-chlorobenzylidene)hydrazinyl]-N-(2,5-dimethylphenyl)-2-oxoacetamide](/img/structure/B11564203.png)
![(5E)-2,3-bis(4-chlorophenyl)-5-[4-(dimethylamino)benzylidene]-1,3-thiazolidin-4-one 1,1-dioxide](/img/structure/B11564204.png)

![N-[5-(1,3-benzoxazol-2-yl)-2-chlorophenyl]-2,4-dimethylbenzamide](/img/structure/B11564214.png)
![2-amino-6-[2-(3,4-dimethoxyphenyl)ethyl]-7-methyl-5-oxo-4-(pyridin-3-yl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B11564221.png)
![2-(4-hydroxyphenyl)-5,8-dinitro-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B11564229.png)
![N'-[(E)-(2-chloro-5-phenylfuran-3-yl)methylidene]-3-hydroxynaphthalene-2-carbohydrazide](/img/structure/B11564235.png)
![4-(prop-2-en-1-yloxy)-N'-[(E)-(4-propoxyphenyl)methylidene]benzohydrazide](/img/structure/B11564238.png)

